![molecular formula C13H10ClN3O3S B5311205 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)
4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In
Mechanism of Action
4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways that lead to the activation of immune cells and the production of inflammatory cytokines. By blocking JAK activity, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid can reduce the production of cytokines and inhibit the activation of immune cells, leading to a reduction in inflammation and an improvement in autoimmune disease symptoms.
Biochemical and Physiological Effects
4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical studies, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid for lab experiments is its selectivity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways involved in autoimmune diseases. However, one of the limitations of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid is its potential for off-target effects, which can lead to unwanted side effects and toxicity. Therefore, careful dose optimization and monitoring are required to ensure the safety and efficacy of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid in lab experiments.
Future Directions
There are several future directions for the research and development of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid. One potential direction is the exploration of its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is the development of more selective JAK inhibitors with fewer off-target effects and improved safety profiles. Additionally, further studies are needed to elucidate the long-term effects and potential risks associated with the use of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid in patients with autoimmune diseases.
Synthesis Methods
The synthesis of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in the presence of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), and a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid in high purity.
Scientific Research Applications
4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, such as 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid, work by blocking the activity of JAK enzymes, which play a crucial role in the signaling pathways that lead to inflammation and immune responses. By inhibiting JAK activity, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid can reduce inflammation and alleviate the symptoms associated with autoimmune diseases.
properties
IUPAC Name |
4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-9(14)10(17-13)11(18)16-8-4-2-7(3-5-8)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZALUAABLFNRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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